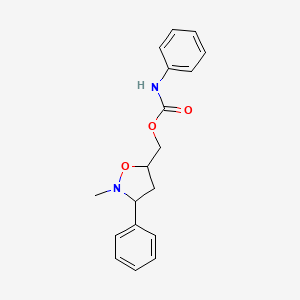
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antiviral Properties
A significant application of oxazolidines and oxazolidinones derivatives, closely related to the compound , lies in their antitumor and antiviral activities. The synthesis of these compounds has led to the discovery of moderate antitumor activity, particularly in compounds with certain substitutions, such as the 5-(1-phenyl-4-piperazinyl)methyl substitution (Chaimbault, Jarry, & Bosc, 1999).
Antibacterial Applications
Oxazolidinones, a class that includes the compound , are crucial in antibacterial applications. These compounds inhibit bacterial protein synthesis and have been explored for their efficacy against Gram-positive pathogens. The novel oxazolidinone agent, (S)-5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one (MRX-I), demonstrates high activity against such pathogens, with reduced potential for adverse effects like myelosuppression (Gordeev & Yuan, 2014).
Structural Studies and Synthesis
The structure and synthesis of oxazolidinones have been extensively studied. For example, the synthesis and spectral behavior of 5-methyl-3-phenyl-1,3-oxazolidin-2-ones, which are structurally related to the compound , have been analyzed using NMR, indicating the existence of these compounds in trans and cis forms (Nishiyama, Matsui, & Yamada, 1986).
Synthesis of Related Derivatives
Research into the synthesis of triazole-oxazolidinones and their antimicrobial activity indicates the versatility of oxazolidinones in creating a wide range of biologically active compounds. These studies show promising results in creating new molecules with potential for significant antibacterial properties (Demaray, Thuener, Dawson, & Sucheck, 2008).
Medicinal Chemistry and Pharmacology
Oxazolidinones have been the subject of extensive medicinal chemistry and pharmacology research. They are known for their activity against various bacterial strains, including resistant ones. This research is pivotal in developing new antibacterial agents to combat resistance in pathogens (Srivastava et al., 2008).
Properties
IUPAC Name |
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-17(14-8-4-2-5-9-14)12-16(23-20)13-22-18(21)19-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPYXEVAXFMACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)COC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

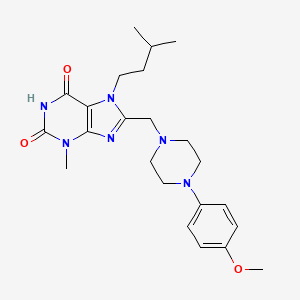
![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)
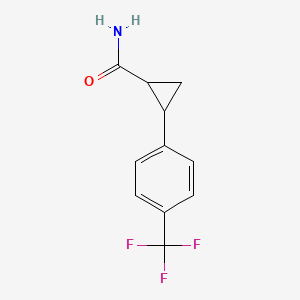

![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)

![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)
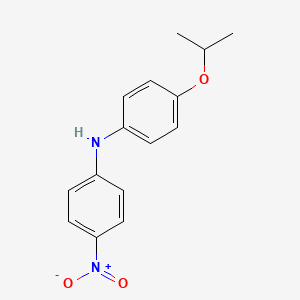
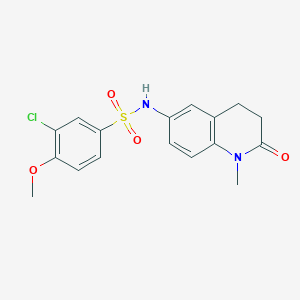
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)
![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)


